molecular formula C₂₂H₁₈D₈ClF₂NO₄ B1163113 rac Nebivolol-d8 Hydrochloride

rac Nebivolol-d8 Hydrochloride

Cat. No.: B1163113
M. Wt: 449.95
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research

Deuterium labeling, the process of substituting one or more hydrogen atoms in a molecule with its heavier, stable isotope deuterium, has become an invaluable technique in modern pharmaceutical research. clearsynth.commusechem.com This isotopic substitution does not alter the fundamental chemical properties of the compound, but the increased mass of deuterium can influence its physical and metabolic characteristics. clearsynth.com

One of the primary applications of deuterium-labeled compounds is in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comhwb.gov.in By using deuterated analogues as internal standards in analytical techniques like mass spectrometry, researchers can achieve highly accurate quantification of the non-labeled drug in complex biological samples such as plasma. musechem.com This is due to the mass difference, which allows the labeled and unlabeled compounds to be distinguished by the detector.

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can make the deuterated compound more resistant to metabolic breakdown by enzymes, particularly the cytochrome P450 (CYP) family. musechem.comnih.gov This enhanced metabolic stability can lead to an improved pharmacokinetic profile, such as a longer half-life. musechem.com Consequently, deuterium labeling is a strategic tool used during drug discovery and development to optimize drug candidates and understand their metabolic pathways. clearsynth.comclearsynth.com

Stereochemical Complexity and Racemic Nature of Nebivolol (B1214574)

Nebivolol is a third-generation beta-blocker recognized for its high selectivity for β1-adrenergic receptors. nih.govnih.gov Its chemical structure is notably complex, featuring four chiral centers. nih.govmdpi.com In theory, this could result in 16 possible stereoisomers; however, due to molecular symmetry, only 10 distinct stereoisomers can be formed. mdpi.comgoogle.com

The commercially available form of nebivolol is a racemate, meaning it is an equal-parts mixture of two enantiomers: (+)-nebivolol, which has an (S,R,R,R) configuration, and (-)-nebivolol, which has an (R,S,S,S) configuration. nih.govnih.govresearchgate.net These two enantiomers are not pharmacologically equivalent and exhibit different, yet complementary, activities. nih.govresearchgate.net

Table 1: Properties of Nebivolol Enantiomers

Enantiomer Configuration Primary Pharmacological Activity
d-Nebivolol (+)-(S,R,R,R) Selective β1-adrenergic receptor blockade mdpi.comnih.gov

Rationale for Deuterium Incorporation in Nebivolol Derivatives

The development of deuterated nebivolol derivatives, such as rac Nebivolol-d8 Hydrochloride, is primarily driven by the need for reliable analytical standards. Given the stereochemical complexity and the distinct pharmacological roles of its enantiomers, precise and accurate measurement of nebivolol in biological systems is crucial for research and development.

Deuterium-labeled nebivolol, including versions like Nebivolol-d4 and Nebivolol-d8, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). doi.orgresearchgate.net When a known quantity of the deuterated standard is added to a biological sample, it experiences similar extraction, separation, and ionization processes as the non-labeled drug. Because the mass spectrometer can differentiate between the deuterated and non-deuterated forms, the labeled compound provides a stable reference point for accurate quantification, correcting for variations during sample processing. researchgate.net

The use of this compound as an analytical standard is essential for a variety of studies, including:

Pharmacokinetic analysis: To determine the concentration-time profile of nebivolol and its metabolites in the body. doi.org

Bioequivalence studies: To compare the pharmacokinetic profiles of different formulations of nebivolol. geneesmiddeleninformatiebank.nl

Metabolism studies: To track the metabolic fate of the drug and identify its various metabolites. clearsynth.com

In essence, the rationale for incorporating deuterium into the nebivolol structure is not to create a new therapeutic agent but to facilitate precise and robust analytical measurements, which are fundamental to understanding the drug's behavior in biological systems.

Table 2: Chemical Compound Information

Compound Name Molecular Formula Role/Context
This compound C₂₂H₁₇D₈F₂NO₄·HCl Deuterated internal standard for analytical purposes axios-research.com
d-Nebivolol C₂₂H₂₅F₂NO₄ (+)-(S,R,R,R) enantiomer of Nebivolol nih.gov
l-Nebivolol C₂₂H₂₅F₂NO₄ (-)-(R,S,S,S) enantiomer of Nebivolol nih.gov
Nebivolol-d4 C₂₂H₂₁D₄F₂NO₄ Deuterated internal standard for analytical purposes doi.orgmedchemexpress.com

Properties

Molecular Formula

C₂₂H₁₈D₈ClF₂NO₄

Molecular Weight

449.95

Synonyms

α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran--d8-2-methanol] Hydrochloride;  α,α’-(Iminodimethylene)bis[6-fluoro-2-chromanmethanol-d8] Hydrochloride;  Lobivon-d8;  Nebilet-d8;  Nebilox-d8;  R-67555-d8

Origin of Product

United States

Synthetic Methodologies for Rac Nebivolol D8 Hydrochloride and Analogues

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of eight deuterium atoms into the nebivolol (B1214574) structure requires robust and specific labeling methodologies. While the exact synthetic route for rac Nebivolol-d8 Hydrochloride is not extensively detailed in publicly available literature, established deuteration techniques for aromatic and heterocyclic compounds provide a framework for its synthesis.

A primary strategy involves hydrogen-deuterium (H/D) exchange on the aromatic rings of the two 6-fluorochroman (B116937) moieties. wikipedia.org This can be achieved through acid-catalyzed exchange reactions. mdpi.com In this approach, the nebivolol precursor or the final molecule is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of a deuterium source like deuterium oxide (D₂O). google.comcdnsciencepub.com The acidic conditions facilitate electrophilic substitution on the aromatic rings, where protons are replaced by deuterons. The positions on the benzene (B151609) ring of the chromane (B1220400) structure are activated towards such exchange.

Another powerful method is transition-metal-catalyzed H/D exchange. dntb.gov.ua Catalysts based on metals like platinum, palladium, or rhodium can facilitate the exchange of aromatic hydrogens with deuterium from D₂ gas or D₂O, often under elevated temperature and pressure. juniperpublishers.com This method can achieve high levels of deuteration. Flow synthesis methods using microwave technology and platinum-on-alumina catalysts have also been developed for the efficient H/D exchange of aromatic compounds with D₂O, offering improved throughput and reduced reaction times. tn-sanso.co.jp

For more specific labeling, the synthesis can start from pre-deuterated building blocks. For instance, a deuterated 4-fluoro-phenol could be used as a starting material, carrying the deuterium labels through the subsequent synthetic steps to form the chromane rings. This approach provides greater control over the specific sites of deuteration.

Stereoselective Synthesis Approaches for Chiral Nebivolol Precursors

Biocatalysis has emerged as a highly efficient and stereoselective method for producing chiral intermediates for nebivolol synthesis. nih.gov The key step is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (NEB-7), to the corresponding chiral alcohol, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (NEB-8). acs.org

Recent studies have identified several alcohol dehydrogenases (ADHs) that can catalyze this reduction with exceptional enantioselectivity (>99% enantiomeric excess, ee) and high yields. nih.govacs.org These enzymes, often from bacterial sources like Lactobacillus or Thermoanaerobacter, can be selected to produce either the (R)- or (S)-alcohol, providing access to all four stereoisomers of the NEB-8 precursor. researchgate.net The stereochemical outcome is governed by Prelog's rule, which predicts the facial selectivity of the hydride attack on the ketone. nih.gov By selecting ADHs that follow or defy this rule, chemists can precisely control the stereochemistry of the product. nih.gov

The advantages of biocatalytic routes include mild reaction conditions, high selectivity that minimizes the formation of unwanted stereoisomers, and improved environmental sustainability compared to many chemical methods. researchgate.net

Table 1: Biocatalytic Asymmetric Reduction of NEB-7 to Chiral NEB-8 Precursors

Enzyme Source/Name Substrate Loading Enantiomeric Excess (ee) Product Stereoisomer Reference
Meyerozyma guilliermondii ADH (MrADH) 137 g/L >99% (S,S)-NEB-8 nih.govacs.org
Lactobacillus brevis ADH (LbADH) 137 g/L >99% (R,S)-NEB-8 nih.govacs.org
Candida glabrata ADH (CgADH) 137 g/L >99% (S,R)-NEB-8 nih.govacs.org
Yarrowia lipolytica ADH (YlADH) 137 g/L >99% (R,R)-NEB-8 nih.govacs.org

Various chemical strategies have also been developed for the asymmetric synthesis of nebivolol's chiral building blocks. A prominent method is the Sharpless Asymmetric Epoxidation (SAE) of an allylic alcohol precursor. researchgate.netacs.orgwikipedia.org This reaction uses a titanium isopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to achieve enantioselective epoxidation. epo.orgresearchgate.net The resulting chiral epoxide can then be cyclized and further elaborated to form the desired chromane intermediates. The choice of (+)-DET or (-)-DET dictates the stereochemistry of the epoxide, allowing for the synthesis of different stereoisomers. epo.org

Other chemical routes include:

Claisen Rearrangement: A thermal rearrangement of an allyl ether precursor to form a key intermediate for the chromane ring system. researchgate.netepo.org

Kinetic Resolution: Zirconium-catalyzed kinetic resolution has been used to separate racemic chromene intermediates. researchgate.net

Asymmetric Reduction: The use of chiral reducing agents, such as borohydrides complexed with chiral ligands, to reduce the NEB-7 ketone precursor, although this sometimes results in lower enantioselectivity (90-98% ee) compared to biocatalytic methods. nih.gov

Optimization of Synthetic Pathways for Deuterated Analogues

Optimizing the synthesis of a deuterated analogue like this compound involves considerations beyond those for the non-labeled compound. The primary goal is to maximize the incorporation of deuterium at the desired positions while maintaining high chemical and stereochemical purity.

A key factor is the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is cleaved more slowly. jscimedcentral.comrotachrom.com This effect can alter reaction rates and potentially shift metabolic pathways. juniperpublishers.comnih.gov During synthesis, this means that conditions for H/D exchange reactions (e.g., temperature, reaction time, catalyst loading) must be carefully optimized to achieve complete deuteration without causing degradation or side reactions. epj-conferences.org

For pathways involving pre-deuterated starting materials, optimization focuses on preventing any unintended H/D back-exchange during subsequent steps. wikipedia.org This requires the careful selection of reagents and solvents to ensure they are aprotic or deuterated themselves.

Analytical techniques are crucial for optimization. Methods like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are used to quantify the level of deuterium incorporation and confirm its specific location within the molecule. nih.gov This feedback allows for the fine-tuning of the synthetic protocol to achieve the desired isotopic purity for the final compound. alfa-chemistry.com

Advanced Purification Techniques in Deuterated Nebivolol Synthesis

The synthesis of nebivolol results in a complex mixture of stereoisomers. Due to the molecule's symmetry, a total of 10 stereoisomers are possible (four diastereomeric pairs and two meso compounds). epo.orgrotachrom.com The purification of the final deuterated product, as well as its precursors, is therefore a significant challenge that necessitates advanced separation techniques.

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that operates without a solid stationary phase, which prevents irreversible sample adsorption and degradation. wikipedia.orgijpra.com CPC has been successfully applied to separate the diastereomers of the critical chromane epoxide intermediate in nebivolol synthesis. By optimizing the two-phase solvent system, this method can achieve purities exceeding 99% for each diastereomer at a pilot scale, streamlining the synthesis by ensuring high diastereomeric excess early in the pathway. rotachrom.complantaanalytica.com

Tandem Column Chromatography: For the final separation of the desired d-nebivolol and l-nebivolol enantiomers from other isomers, a tandem two-column high-performance liquid chromatography (HPLC) method has been developed. nih.govresearchgate.net This technique uses two coupled columns with different selectivities. drexel.eduresearchgate.net For instance, an initial achiral column can remove non-isomeric impurities, while a second chiral column resolves the enantiomers. A scalable process using inexpensive reverse-phase adsorbents in a tandem configuration has been shown to produce both d- and l-nebivolol with greater than 98% purity. nih.gov

Other purification methods include:

Preparative Chiral HPLC: Utilizes a chiral stationary phase (CSP) to resolve enantiomers and other stereoisomers. ijpsr.comwikipedia.org This is a powerful but often expensive method for achieving high purity on a smaller scale. chromatographyonline.com

Recrystallization: Used to purify intermediates and the final hydrochloride salt by exploiting differences in solubility between the desired compound and impurities. google.com

Table 2: Comparison of Advanced Purification Techniques for Nebivolol Isomers

Technique Target Separation Stationary Phase Key Advantages Achieved Purity Reference
Centrifugal Partition Chromatography (CPC) Diastereomers of chromane epoxide intermediate Liquid (biphasic solvent system) No solid support, high loading, scalable, cost-effective >99% rotachrom.comrotachrom.com
Tandem Two-Column Chromatography Enantiomers (d- and l-nebivolol) Reverse-phase adsorbents (non-chiral) Scalable, uses inexpensive adsorbents, high throughput >98% nih.govresearchgate.net
Preparative Chiral HPLC Stereoisomers and enantiomers Chiral Stationary Phase (e.g., Chiralpak) High resolution for complex mixtures High, but often for smaller scale ijpsr.comchromatographyonline.com

Advanced Analytical Chemistry and Quality Control of Rac Nebivolol D8 Hydrochloride

Development and Validation of Chromatographic Methods for Deuterated Nebivolol (B1214574)

Chromatographic methods are fundamental to the separation, identification, and quantification of rac Nebivolol-d8 Hydrochloride and its potential impurities. The development of these methods requires careful optimization of various parameters to achieve adequate resolution, sensitivity, and robustness. Due to the nearly identical physicochemical properties of deuterated and non-deuterated compounds, methods developed for Nebivolol Hydrochloride are largely transferable to its deuterated analogue, with adjustments primarily needed for mass spectrometry-based detection.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a cornerstone for the analysis of Nebivolol compounds. researchgate.net Stability-indicating HPLC methods have been developed to separate the active pharmaceutical ingredient from its degradation products and process-related impurities. nih.gov

A typical HPLC method involves a C18 column as the stationary phase, which provides effective separation based on hydrophobicity. globalresearchonline.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate), with the pH adjusted to ensure sharp, symmetrical peaks. nih.govnih.gov Detection is commonly performed using a UV detector at wavelengths around 280-282 nm, where the molecule exhibits significant absorbance. globalresearchonline.netjocpr.comijpsonline.com Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. nih.govabap.co.in

Table 1: Examples of HPLC Methodologies for Nebivolol Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Phenomenex Gemini C18 (250x4.6 mm, 5 µm)Methanol (B129727): Acetonitrile: 0.02 M KH2PO4 (60:30:10, v/v/v; pH 4.0)Not SpecifiedNot Specified2.6 nih.gov
Ace C18 (250x4.6 mm, 5 µm)Methanol: Water (70:30, v/v)1.02823.3 globalresearchonline.net
SHISEIDO CAPCELLPAK C18 (250x4.6 mm, 5µ)Methanol: Water (pH 3.0) (60:40, v/v)1.02804.9 jocpr.com
Knauer C18Acetonitrile: Methanol: 0.1N Orthophosphoric Acid (80:20:10)0.52725.48 abap.co.in

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. researchgate.net This technology operates at higher pressures, leading to a substantial increase in resolution, sensitivity, and speed of analysis. researchgate.net For this compound, a UPLC method would offer much shorter run times (e.g., under 2 minutes) compared to conventional HPLC, while providing superior separation of the main compound from any closely eluting impurities. researchgate.net The fundamental principles of stationary and mobile phase selection remain similar to HPLC, but the reduced particle size allows for faster linear velocities without sacrificing chromatographic efficiency. researchgate.net This makes UPLC an ideal technique for high-throughput quality control and demanding analytical tasks.

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for the analysis of this compound. It offers advantages such as the ability to analyze multiple samples in parallel, minimal solvent usage, and the use of a disposable stationary phase, which eliminates the risk of column contamination. jpbs.iniipseries.org

For Nebivolol analysis, HPTLC methods typically use precoated silica (B1680970) gel 60 F254 plates as the stationary phase. ijpsonline.comcore.ac.uk A suitable mobile phase is selected to achieve optimal separation; for instance, a mixture of ethyl acetate, toluene (B28343), methanol, and ammonium hydroxide (B78521) has been successfully used. ijpsonline.com After development, the plates are scanned with a densitometer at a specific wavelength (e.g., 282 nm) for quantification. ijpsonline.com The method can be validated for linearity, precision, and accuracy, making it suitable for quality control. core.ac.ukresearchgate.net

Table 2: HPTLC Method Parameters for Nebivolol Analysis

Stationary PhaseMobile PhaseDetection Wavelength (nm)Rf ValueLinearity Range (ng/spot)Reference
Precoated Silica Gel 60 F254Chloroform: Glacial Acetic Acid: Methanol (8.5:1:0.5, v/v/v)2700.29100-1000 core.ac.uk
Precoated Silica Gel 60 F254Ethyl Acetate: Toluene: Methanol: Ammonium Hydroxide (1:6:2:0.1, v/v/v/v)2820.33100-600 ijpsonline.comresearchgate.net

The choice of stationary and mobile phases is critical for achieving successful chromatographic separation of this compound.

Stationary Phase: For reversed-phase HPLC and UPLC, C18-bonded silica is the most common choice due to its versatility and ability to separate a wide range of compounds of moderate polarity like Nebivolol. nih.govglobalresearchonline.net For HPTLC, silica gel plates are standard, facilitating normal-phase chromatography where polar compounds are retained more strongly. ijpsonline.com

Mobile Phase: In reversed-phase chromatography, the mobile phase is more polar than the stationary phase. Mixtures of water or aqueous buffers with organic modifiers like methanol or acetonitrile are typical. nih.govjocpr.com The pH of the aqueous component is a crucial parameter; for a basic compound like Nebivolol, adjusting the pH to a slightly acidic value (e.g., pH 3-4) ensures that the molecule is in its protonated, more water-soluble form, leading to better peak shapes and preventing interactions with residual silanol (B1196071) groups on the stationary phase. nih.govjocpr.com In normal-phase HPTLC, a non-polar mobile phase, such as a mixture containing toluene and ethyl acetate, is used to move the less polar analytes up the polar stationary phase. ijpsonline.com

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the most important analytical technique for deuterated compounds. scispace.com The primary application of this compound is as an internal standard for the quantification of Nebivolol in biological matrices. nih.gov

In this application, the deuterated standard is added to a sample (e.g., plasma) at a known concentration before sample preparation. nih.gov Because this compound is chemically identical to the non-deuterated analyte, it experiences the same extraction efficiency and ionization effects in the mass spectrometer. However, it is distinguished by its higher mass. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in a process called Multiple Reaction Monitoring (MRM). nih.govnih.gov For example, the transition for Nebivolol might be m/z 406.0 -> 151.0, while the transition for a deuterated analogue like Nebivolol-d4 would be m/z 410.2 -> 151.0. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte, correcting for any sample loss during processing and variations in instrument response. This method provides exceptional sensitivity and specificity. nih.gov

Impurity Profiling and Characterization of this compound

Impurity profiling is essential to ensure the quality and safety of any pharmaceutical compound. synthinkchemicals.com Impurities can originate from the synthesis process (process-related impurities) or from the degradation of the compound over time (degradation products). synthinkchemicals.com

For Nebivolol, forced degradation studies are performed under various stress conditions as prescribed by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods. HPLC is the primary technique used to separate the degradants from the parent compound. For example, studies have shown that Nebivolol degrades under acidic and oxidative conditions, forming specific degradation products that can be resolved chromatographically. The limit of detection for these degradation products can be as low as 1.45 µg/mL.

The characterization of these impurities involves techniques like mass spectrometry to determine their molecular weight and fragmentation patterns, which helps in elucidating their structures. scispace.commdpi.com For this compound, a similar impurity profile to the non-deuterated version is expected. However, any impurity that retains the deuterium-labeled portion of the molecule will exhibit a corresponding mass shift in its mass spectrum, which must be accounted for during characterization.

Table 3: Potential Impurities and Degradants of Nebivolol

Impurity TypeStress ConditionAnalytical TechniqueFindingsReference
Acid Degradant0.1 N HCl at 80°CRP-HPLCMajor peak observed at RRT 0.69
Oxidative DegradantHydrogen PeroxideRP-HPLCMajor peak observed at RRT 0.64
Base Degradant0.1 N NaOH at 80°CRP-HPLCDegradation peaks observed at multiple retention times nih.gov
Synthetic ImpuritiesSynthesis ProcessNot SpecifiedIncludes intermediates and related compounds like Defluoro Nebivolol synthinkchemicals.compharmaffiliates.com
MetabolitesIn-vitro (Human Liver Microsomes)LC-HR-MSProducts of hydroxylation, oxidation, and N-dealkylation mdpi.com

Forced Degradation Studies Under Stress Conditions (e.g., hydrolytic, oxidative, thermal, photolytic)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific studies on this compound are not extensively published, the degradation pathways can be inferred from studies on Nebivolol Hydrochloride, as the deuteration is not expected to fundamentally alter the degradation mechanisms. These studies expose the drug to stress conditions more severe than accelerated stability testing.

Nebivolol has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability under neutral hydrolytic, thermal, and photolytic stress. nih.govjournaljpri.com

Hydrolytic Degradation : Significant degradation is observed in both acidic and basic environments. Treatment with 0.1 N HCl at 80°C for 2 hours leads to the formation of multiple degradation products. nih.gov Similarly, exposure to 0.1 N NaOH under the same conditions results in about a 20% reduction of the parent drug peak and the appearance of several additional peaks in the chromatogram. nih.gov

Oxidative Degradation : The compound shows susceptibility to oxidation. Decomposition occurs in the presence of 30% hydrogen peroxide, whereas it remains relatively stable in 3% hydrogen peroxide at room temperature.

Thermal Degradation : Dry heat studies, for instance, exposing the bulk drug to 90°C for 2 hours, indicate that Nebivolol is generally stable under thermal stress. nih.gov

Photolytic Degradation : Studies have shown that exposing Nebivolol to UV light does not result in significant degradation, indicating its stability under photolytic conditions. sysrevpharm.org One study noted that while no elimination was observed under UV-A treatment, degradation did occur under UV-B and UV-C treatment, following pseudo-first-order reaction kinetics. nih.gov

The results from various forced degradation studies on Nebivolol Hydrochloride are summarized below.

Table 1: Summary of Forced Degradation Studies on Nebivolol Hydrochloride

Stress Condition Reagents and Duration Observation Reference
Acid Hydrolysis 0.1 N HCl, 80°C for 2 hours Significant degradation, multiple degradation peaks observed. nih.gov
Base Hydrolysis 0.1 N NaOH, 80°C for 2 hours ~20% degradation, multiple degradation peaks observed. nih.gov
Neutral Hydrolysis Water, 80°C for 2 hours Partial degradation, one additional peak observed. nih.gov
Oxidative 3% H₂O₂, 80°C for 2 hours Partial degradation, one additional peak observed. nih.gov
Oxidative 30% H₂O₂ Significant decomposition occurred.
Thermal (Dry Heat) 90°C for 2 hours Stable, no significant degradation. nih.gov
Photolytic (UV) Exposed to UV light Stable, no significant degradation observed.

Isolation and Structural Elucidation of Degradation Products and Process-Related Impurities

Identifying the chemical structures of impurities and degradation products is a critical step in ensuring drug safety and quality. The process involves isolating the compounds of interest, followed by their characterization using various spectroscopic techniques.

Isolation of impurities from Nebivolol is often achieved using preparative High-Performance Liquid Chromatography (HPLC). ijpsr.com For instance, a crucial isomeric impurity was successfully isolated from a synthesized crude substance using preparative HPLC with a chiral normal phase, allowing for its subsequent structural analysis. ijpsr.com These isolated compounds are then subjected to a battery of spectroscopic tests to elucidate their exact chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including drug impurities. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule. For Nebivolol-related impurities, NMR spectra are compared with the spectrum of the parent compound to identify structural differences. The structural elucidation of a process-related impurity, identified as an isomer of Nebivolol, was confirmed using ¹H and ¹³C NMR, among other techniques. ijpsr.comresearchgate.net

Table 2: Illustrative ¹H NMR Spectral Data Comparison

Assignment Nebivolol (Chemical Shift δ, ppm) Isolated Impurity (Chemical Shift δ, ppm)
Aromatic Protons 6.70-7.05 6.71-7.04
-CH-OH 3.80-4.20 3.81-4.21
-CH₂-O- 2.80-3.20 2.82-3.21
-CH₂-N- 2.60-2.90 2.61-2.92

Note: Data is representative and compiled from typical ranges for Nebivolol and its isomers. researchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and used in tandem (MS/MS), is indispensable for identifying impurities and degradation products. journaljpri.com It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. The fragmentation pattern of Nebivolol has been studied to understand its decomposition pathways. mdpi.comresearchgate.net For example, one study identified an acid degradation product with an m/z value of 206 and an oxidative degradation product with an m/z of 406.2. ESI mass spectra of an isolated impurity displayed a molecular ion peak at m/z 406.38, confirming it as an isomer of Nebivolol (exact mass 405.18). ijpsr.com

Table 3: Mass Spectrometry Data for Nebivolol and an Isomeric Impurity

Parameter Nebivolol Isolated Impurity Reference
Exact Mass 405.18 405.18 ijpsr.comresearchgate.net
Molecular Ion (m/z) 406.35 406.38 ijpsr.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an impurity is compared to that of the parent drug to detect any changes, such as the appearance or disappearance of characteristic absorption bands. The FTIR spectrum of pure Nebivolol shows characteristic peaks corresponding to its functional groups, such as O-H stretching, C-H stretching, C=C stretching, C-N stretching, and C-O stretching. researchgate.net A comparison of the IR spectra between Nebivolol and an isolated impurity showed the presence of all wave numbers being nearly identical, which further supported the identification of the impurity as an isomer. ijpsr.com

Table 4: Key IR Absorption Bands for Nebivolol

Functional Group Assignment Wavenumber (cm⁻¹) Reference
O-H stretching 3195 researchgate.net
C-H stretching 2982, 2921, 2848 researchgate.net
C=C stretching 1621, 1544 researchgate.net
C-N stretching 1302 researchgate.net
C-O stretching 1139 researchgate.net

Methodologies for Quantitative Determination of Impurities and Related Substances

Once impurities are identified, validated analytical methods are required to quantify them accurately. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for this purpose. researchgate.net These methods must be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products and impurities.

Various HPLC methods have been developed for Nebivolol and its related substances. researchgate.net For example, a stability-indicating RP-HPLC method was developed using a C18 column with a mobile phase of methanol and water, allowing for the separation of acid and oxidative degradation products. The validation of these methods according to ICH guidelines ensures they are accurate, precise, specific, and sensitive. Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 5: Examples of Quantitative Method Parameters for Nebivolol Impurities

Analyte Method Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Reference
Nebivolol HCl RP-HPLC 0.2 - 10 0.06 0.2 nih.gov
Acid Degradant RP-HPLC 20 - 100 1.45 4.41
Oxidative Degradant RP-HPLC 20 - 100 2.74 8.31
N-Nitroso Nebivolol LC/TQ 0.005 - 50 (ng/mL) 0.002 (ng/mL) 0.005 (ng/mL) lcms.cz

Stability Assessment Methodologies for Deuterated Nebivolol Analogues

The stability of deuterated compounds like this compound is critical, especially as they are often used as internal standards in quantitative bioanalytical assays. Their stability is assessed to ensure their integrity under specific storage and handling conditions.

The stability assessment follows guidelines from the International Council for Harmonisation (ICH). geneesmiddeleninformatiebank.nl While specific long-term stability data for this compound is not publicly available, the general methodology involves:

Long-Term Stability Studies : The substance is stored under recommended conditions (e.g., 2-8°C in a well-closed container) and also at controlled room temperature (e.g., 25°C/60% RH) for extended periods (e.g., 24 months or more). geneesmiddeleninformatiebank.nl

Accelerated Stability Studies : To predict long-term stability, the substance is stored under stressed conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., six months). geneesmiddeleninformatiebank.nl

At specified time points, samples are analyzed using a validated stability-indicating method (like the HPLC or UPLC methods described in section 3.2.3) to quantify the parent compound and any degradation products. The acceptance criteria are based on maintaining the purity and potency of the substance within predefined limits. For a deuterated standard, key considerations also include isotopic purity and ensuring that no significant deuterium-hydrogen exchange occurs under the storage conditions.

Preclinical Metabolic Fate and Isotope Effects of Deuterated Nebivolol

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme-Mediated Metabolism

The metabolism of nebivolol (B1214574) is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the principal enzyme responsible for its oxidative metabolism. clinpgx.orgmdpi.comnih.gov The introduction of deuterium at specific molecular positions in rac Nebivolol-d8 Hydrochloride is anticipated to influence the rate of these enzymatic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in oxidative metabolism. juniperpublishers.com This difference in bond strength can result in a slower rate of metabolism for the deuterated compound, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov

While direct studies quantifying the KIE for this compound are not extensively available in the public domain, the well-established role of CYP2D6 in nebivolol's metabolism suggests that deuteration at sites of hydroxylation would likely lead to a significant KIE. nih.govnih.gov This effect would manifest as a decreased rate of metabolite formation and potentially an increased plasma concentration of the parent drug.

Elucidation of Stereoselective Metabolic Pathways of Nebivolol Isomers

Nebivolol is administered as a racemic mixture of two enantiomers: d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol). nih.gov The metabolism of these enantiomers is stereoselective, with CYP2D6 exhibiting different affinities and metabolic rates for each. nih.gov This stereoselectivity extends to their metabolites. fda.gov The presence of deuterium in this compound is expected to further modulate these stereoselective metabolic pathways.

In Vitro Metabolic Stability Studies of Deuterated Nebivolol Analogues

In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are fundamental in preclinical drug development to predict the hepatic clearance of a compound. For deuterated analogues like this compound, these studies are crucial to quantify the impact of deuterium substitution on metabolic clearance.

Application of Deuterated Nebivolol as a Metabolic Probe in Preclinical Research Models

Deuterated compounds are valuable tools in preclinical research, often serving as metabolic probes to investigate drug metabolism pathways. This compound can be co-administered with non-deuterated nebivolol in preclinical models to trace the metabolic fate of the drug. By using mass spectrometry to differentiate between the deuterated and non-deuterated metabolites, researchers can gain a clearer understanding of the biotransformation processes without the need for radiolabeling.

Furthermore, the use of deuterated standards, such as nebivolol-d4, is well-established in bioanalytical methods for the accurate quantification of nebivolol and its metabolites in biological samples. researchgate.netnih.govnih.gov This underscores the utility of deuterated analogues in pharmacokinetic and metabolism studies.

Methodologies for Quantifying Nebivolol and its Metabolites in Preclinical Biological Matrices

Accurate and sensitive analytical methods are essential for the quantification of nebivolol and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high selectivity and sensitivity. researchgate.netnih.govnih.gov

In these methods, a deuterated analogue of nebivolol, such as this compound or nebivolol-d4, is commonly employed as an internal standard (IS). researchgate.netnih.govnih.gov The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for matrix effects and variations in sample processing.

Parameter LC-MS/MS Method 1 LC-MS/MS Method 2
Analyte NebivololNebivolol and Labetalol
Internal Standard Nebivolol-D4Nebivolol-d4
Biological Matrix Human PlasmaAqueous Humor and Plasma
Extraction Method Liquid-Liquid ExtractionProtein Precipitation
Chromatography Waters Symmetry C18 ColumnZorbax SB-C18 Column
Detection Multiple Reaction Monitoring (MRM)Electrospray Positive Ionization (ESI)
Precursor > Product Ion (Nebivolol) m/z 406.00 > 151.00m/z 406.2 > 151.1
Precursor > Product Ion (IS) m/z 410.20 > 151.00Not specified
Linearity Range 50-5000 pg/mL0.43-750 ng/mL
Lower Limit of Quantification (LLOQ) 50 pg/mL0.43 ng/mL

Biotransformation Pathways and Metabolite Identification of Deuterated Nebivolol in Preclinical Systems

The primary biotransformation pathways of nebivolol in preclinical systems involve alicyclic and aromatic hydroxylation, N-dealkylation, and subsequent glucuronidation. mdpi.comnih.govdrugbank.com The major active metabolite is 4-hydroxynebivolol, formed through CYP2D6-mediated hydroxylation. mdpi.comnih.gov

For this compound, the same fundamental biotransformation pathways are expected to occur. However, the rate of formation of certain metabolites may be altered due to the kinetic isotope effect. If deuterium is incorporated at a site of hydroxylation, the formation of the corresponding hydroxylated metabolite would be slowed. This could potentially lead to a "metabolic switching" phenomenon, where alternative metabolic pathways become more prominent.

The identification of metabolites of deuterated nebivolol would be carried out using high-resolution mass spectrometry to determine the elemental composition and fragmentation patterns of the metabolites. The mass shift corresponding to the number of deuterium atoms would confirm the identity of the deuterated metabolites.

Metabolite Reaction Type Description
M1, M2, M5Alicyclic HydroxylationAddition of a hydroxyl group to the alicyclic ring structure. mdpi.comresearchgate.net
M3Aromatic HydroxylationAddition of a hydroxyl group to the aromatic ring. mdpi.comresearchgate.net
M4Alicyclic Hydroxylation and DehydrogenationHydroxylation followed by the removal of hydrogen atoms. mdpi.comresearchgate.net
M6N-dealkylationRemoval of an alkyl group from the nitrogen atom. mdpi.comresearchgate.net
-GlucuronidationConjugation with glucuronic acid, a major phase II metabolic pathway. fda.gov

Molecular and Cellular Characterization of Rac Nebivolol D8 in Research Models

Evaluation of Receptor Binding Kinetics and Affinities in In Vitro Systems

There is no available data in the scientific literature regarding the evaluation of receptor binding kinetics and affinities of rac Nebivolol-d8 Hydrochloride in in vitro systems.

For the non-deuterated form, rac Nebivolol (B1214574), in vitro studies have demonstrated high affinity and selectivity for β1-adrenergic receptors. In a rabbit lung membrane preparation, Nebivolol showed a Ki value of 0.9 nM for β1-adrenergic receptors, with a β2/β1 ratio of 50, indicating its high selectivity. nih.gov The binding activity primarily resides in the (S,R,R,R)-enantiomer. nih.gov Nebivolol also exhibits binding affinity for 5-HT1A receptors with a Ki value of 20 nM. nih.govtocris.com

Table 1: Receptor Binding Affinities of rac-Nebivolol (Non-Deuterated)

Receptor Ki (nM)
β1-Adrenergic 0.88 - 0.9
β2-Adrenergic 44
5-HT1A 20
5-HT2 700
α1-Adrenergic 1160
H1 2400

Data compiled from multiple sources. nih.govtocris.com

Investigation of Endothelial Function and Nitric Oxide Pathways in Cellular Models

There are no published investigations using this compound to study endothelial function and nitric oxide pathways in cellular models.

Studies with the non-deuterated rac Nebivolol have extensively characterized its effects on the endothelium. Nebivolol induces endothelium-dependent vasodilation by stimulating the L-arginine/nitric oxide (NO) pathway. mdpi.com This effect is mediated through its β3-adrenergic receptor agonism, leading to increased NO production by eNOS. nih.gov In cellular models, Nebivolol has been shown to increase NO bioavailability, which contributes to its vasodilatory and potential vasculoprotective effects.

Applications in Cell-Based Assays for Pharmacological Characterization

Currently, there is no documented use of this compound in cell-based assays for pharmacological characterization. Its primary utility lies in analytical applications. For instance, in pharmacokinetic studies, a deuterated internal standard like this compound would be essential for accurate measurement of Nebivolol concentrations in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govaquigenbio.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of rac-Nebivolol-d8 Hydrochloride?

  • Methodological Answer : Structural verification requires a combination of nuclear magnetic resonance (1H-NMR) and high-performance liquid chromatography (HPLC). For purity assessment, use HPLC with a reference standard (e.g., USP-grade Nebivolol Hydrochloride) under chromatographic conditions optimized for separation of deuterated and non-deuterated forms. Ensure peak resolution matches retention times reported in USP protocols .

Q. What safety precautions are critical when handling rac-Nebivolol-d8 Hydrochloride in laboratory settings?

  • Methodological Answer : Follow GHS hazard codes H302 (harmful if swallowed) and H410 (toxic to aquatic life). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods for powder handling. Store in airtight containers at room temperature (RT) to prevent degradation .

Q. Which analytical techniques are recommended for quantifying rac-Nebivolol-d8 Hydrochloride in biological matrices?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Validate methods using spike-and-recovery experiments in target matrices (e.g., plasma or tissue homogenates) to ensure accuracy (85–115%) and precision (CV <15%) .

Advanced Research Questions

Q. How does deuterium labeling in rac-Nebivolol-d8 Hydrochloride affect its β1-adrenergic receptor binding kinetics compared to non-deuterated forms?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) in isolated cardiomyocytes. Compare IC50 values between rac-Nebivolol-d8 and non-deuterated Nebivolol HCl. Note that deuterium may alter pharmacokinetic properties (e.g., metabolic stability) but not necessarily receptor affinity .

Q. What experimental strategies resolve contradictions in data on rac-Nebivolol-d8 Hydrochloride’s metabolic stability across species?

  • Methodological Answer : Use cross-species liver microsome assays to identify cytochrome P450 isoforms involved in metabolism. Pair this with siRNA silencing of specific enzymes (e.g., CYP2D6) to isolate metabolic pathways. Statistical analysis should include ANOVA with post-hoc Tukey tests to account for interspecies variability .

Q. How can researchers design a study to assess the impact of rac-Nebivolol-d8 Hydrochloride on ROS generation in endothelial cells?

  • Methodological Answer : Utilize fluorescent probes (e.g., DCFH-DA) in HUVECs treated with rac-Nebivolol-d8 under hypoxic conditions. Include positive controls (e.g., H2O2) and normalize fluorescence intensity to cell count via flow cytometry. Replicate experiments across three independent passages to ensure robustness .

Q. What protocols ensure reproducibility in synthesizing rac-Nebivolol-d8 Hydrochloride for pharmacological studies?

  • Methodological Answer : Follow USP monograph guidelines for chiral resolution using preparative HPLC with a cellulose-based chiral column. Monitor enantiomeric excess via polarimetry and confirm deuterium incorporation via high-resolution mass spectrometry (HRMS). Document batch-specific data (e.g., Lot No., purity ≥98%) .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response curves for rac-Nebivolol-d8 Hydrochloride in preclinical models?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression software (e.g., GraphPad Prism). Report EC50/IC50 values with 95% confidence intervals. Include goodness-of-fit metrics (R²) and validate assumptions of normality via Shapiro-Wilk tests .

Q. What steps mitigate batch-to-batch variability in deuterated compound studies?

  • Methodological Answer : Implement quality control (QC) protocols, including NMR and LC-MS/MS verification for each synthesis batch. Use ANOVA to compare inter-batch variability, and reject batches with purity deviations >2% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.